molecular formula C18H14FN7O2 B2745891 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1903153-57-0

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2745891
CAS No.: 1903153-57-0
M. Wt: 379.355
InChI Key: WIMYSJPUOFLMML-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its unique chemical structure and significant scientific interest. This compound integrates various functional groups, including a triazole ring, making it highly versatile in its reactivity and applications across chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

The compound interacts with both AChE and BuChE, inhibiting their activity . It has been found to exhibit a mixed-type inhibition mode against AChE .

Biochemical Pathways

By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic transmission, which can have various downstream effects depending on the specific neural pathways involved.

Result of Action

The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can have various effects at the molecular and cellular levels. For instance, it has been observed to have significant neuroprotective activity against H2O2-induced PC12 oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Steps: : The synthesis begins with the preparation of 6-fluoro-4-oxobenzo[d][1,2,3]triazine as a key intermediate.

  • Formation of the Triazole Ring: : This involves reacting phenylhydrazine with propargyl chloride to form 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

  • Final Coupling: : The intermediate products are combined under specific conditions, usually involving coupling agents like EDCI or DCC, to form the final compound.

Industrial Production Methods

In an industrial setting, the production often involves optimizing these steps for scalability. High-pressure reactors, automated flow systems, and robust purification techniques ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole and benzo[d][1,2,3]triazin-4(3H)-one moieties.

  • Reduction: : Selective reduction, often using reagents like sodium borohydride, can modify the carbonyl groups within the compound.

  • Substitution: : The fluorine atom on the benzo[d][1,2,3]triazin-4(3H)-one ring is a reactive site for nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Potassium fluoride in DMF.

Major Products

The major products depend on the specific reaction conditions and reagents used. Typically, oxidation leads to the formation of more complex oxides, while reduction yields various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable reagent for synthesizing other complex molecules due to its functional groups.

Biology

Biologically, it is studied for its potential interactions with DNA and proteins, providing insights into cellular mechanisms.

Medicine

Medically, its derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.

Industry

Industrially, it's used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Uniqueness

Compared to other similar compounds, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its integrated functional groups that allow for diverse reactivity and applications.

Similar Compounds

  • N-(2-(6-bromo-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

  • N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

These compounds share similar structures but differ in their halogen substituents, which can significantly influence their reactivity and applications.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN7O2/c19-12-6-7-15-14(10-12)18(28)25(24-22-15)9-8-20-17(27)16-11-21-26(23-16)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMYSJPUOFLMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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